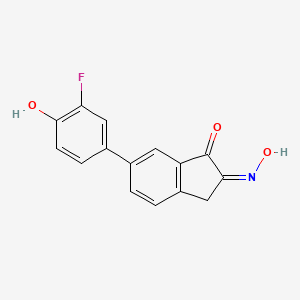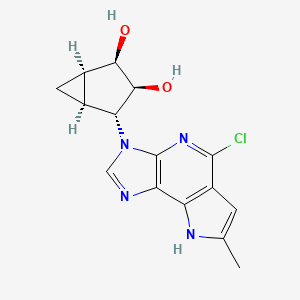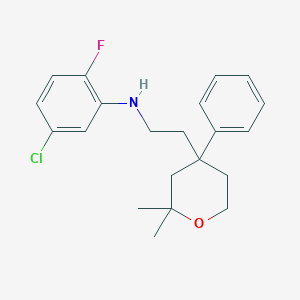
Icmt-IN-15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icmt-IN-15 is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins, particularly small GTPases like Ras . This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and molecular pharmacology .
Preparation Methods
The synthesis of Icmt-IN-15 involves the preparation of methylated tetrahydropyranyl derivatives . The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the formation of a tetrahydropyranyl ring.
Methylation: The core structure is then methylated to introduce the necessary functional groups.
Purification: The final product is purified using standard techniques such as column chromatography.
Chemical Reactions Analysis
Icmt-IN-15 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: this compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Icmt-IN-15 has a wide range of scientific research applications, including:
Cancer Research: This compound has shown promise as an anti-cancer agent by inhibiting the activity of ICMT, which is crucial for the proper functioning of oncogenic proteins like Ras.
Inflammatory Diseases: Research has shown that this compound can modulate inflammatory responses by affecting the activity of ICMT and its substrates. This makes it a potential therapeutic agent for inflammatory diseases.
Molecular Biology: This compound is used in molecular biology research to study the role of ICMT in various cellular processes, including protein localization and signal transduction.
Mechanism of Action
Icmt-IN-15 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase (ICMT) . ICMT is responsible for the carboxylmethylation of the C-terminal cysteine residue of CAAX proteins, including small GTPases like Ras . By inhibiting ICMT, this compound prevents the proper localization and function of these proteins, leading to the disruption of cellular signaling pathways . This inhibition can induce cell-cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Icmt-IN-15 is part of a class of compounds known as ICMT inhibitors. Similar compounds include:
Cysmethynil: A prototypical ICMT inhibitor that has been extensively studied for its anti-cancer properties.
Indole-based ICMT inhibitors: These compounds have been developed through high-throughput screening and optimization to improve their potency and selectivity.
Novel ICMT inhibitors: Recent research has identified new ICMT inhibitors with improved solubility and pharmacokinetic properties compared to cysmethynil.
This compound stands out due to its high potency (IC50 = 0.032 μM) and its ability to effectively inhibit ICMT activity, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C21H25ClFNO |
|---|---|
Molecular Weight |
361.9 g/mol |
IUPAC Name |
5-chloro-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-2-fluoroaniline |
InChI |
InChI=1S/C21H25ClFNO/c1-20(2)15-21(11-13-25-20,16-6-4-3-5-7-16)10-12-24-19-14-17(22)8-9-18(19)23/h3-9,14,24H,10-13,15H2,1-2H3 |
InChI Key |
OVAWPUAEWGIGKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=C(C=CC(=C2)Cl)F)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


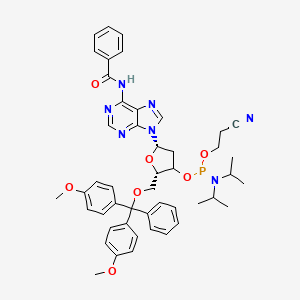
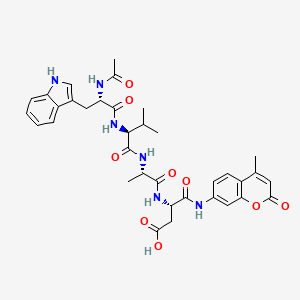
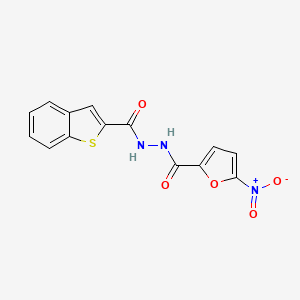
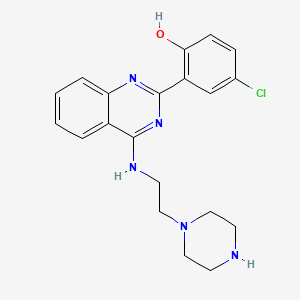
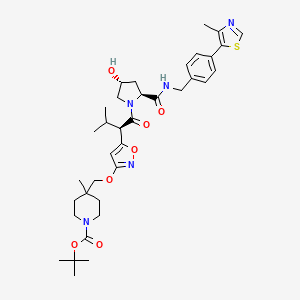
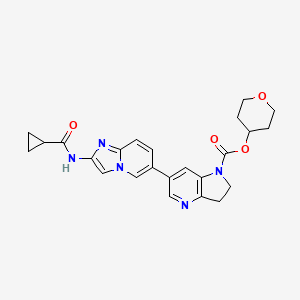
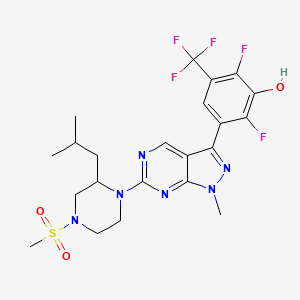
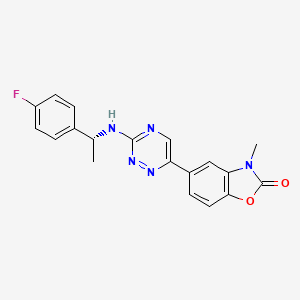
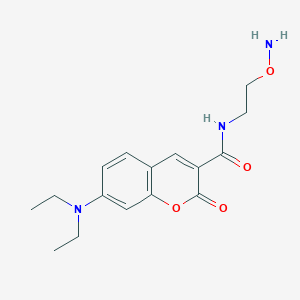
![1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B12384350.png)
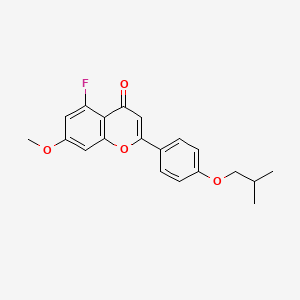
![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)
